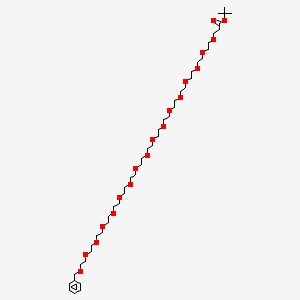

Benzyl-PEG17-t-butyl ester

Description

BenchChem offers high-quality Benzyl-PEG17-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-PEG17-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H84O19 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C46H84O19/c1-46(2,3)65-45(47)9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-33-34-60-35-36-61-37-38-62-39-40-63-41-42-64-43-44-7-5-4-6-8-44/h4-8H,9-43H2,1-3H3 |

InChI Key |

JBNASOJZTJOITJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Understanding Benzyl-PEG17-t-butyl Ester: A Technical Guide to its Role in PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Benzyl-PEG17-t-butyl ester as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG17-t-butyl ester, have emerged as a versatile tool in the design of these heterobifunctional molecules.

The Core Concept: PROTACs and the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

Caption: The PROTAC-mediated protein degradation cycle.

The Role of the Linker: More Than Just a Connection

The linker is not merely a passive spacer but plays a crucial role in the overall efficacy of a PROTAC. Its length, rigidity, and chemical composition can significantly influence:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the favorable orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex.

-

Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

-

Pharmacokinetics: The properties of the linker can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Benzyl-PEG17-t-butyl Ester: A Closer Look

Benzyl-PEG17-t-butyl ester is a heterobifunctional linker designed for use in PROTAC synthesis. It belongs to the polyethylene glycol (PEG) class of linkers, which are widely employed due to their favorable properties.

The key features of Benzyl-PEG17-t-butyl ester are:

-

Polyethylene Glycol (PEG) Chain (17 units): The PEG component is a hydrophilic chain that offers several advantages:

-

Increased Solubility: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often composed of hydrophobic ligands.

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its plasma half-life.

-

Reduced Immunogenicity: The PEG chain can shield the PROTAC from recognition by the immune system.

-

Enhanced Cell Permeability: The flexible nature of the PEG chain can aid in the passive diffusion of the PROTAC across cell membranes.

-

-

Benzyl (B1604629) Group: The benzyl group serves as a protective group for one end of the linker. It is a stable protecting group that can be removed under specific chemical conditions, typically through hydrogenolysis, to reveal a reactive functional group (e.g., a carboxylic acid) for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand.

-

t-butyl Ester Group: The tert-butyl ester is another common protecting group for a carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid for subsequent coupling reactions.

The presence of these two distinct protecting groups allows for the orthogonal synthesis of the PROTAC, enabling the sequential and controlled coupling of the different components.

Representative Experimental Protocol for PROTAC Synthesis

While a specific, published experimental protocol detailing the use of Benzyl-PEG17-t-butyl ester in the synthesis of a named PROTAC was not identified in the conducted search, a general and representative protocol for the synthesis of a PROTAC using a PEG-based linker is provided below. This protocol is for illustrative purposes and would require optimization for specific target and E3 ligase ligands.

General Synthesis of a PROTAC using a PEG Linker with Orthogonal Protecting Groups:

Step 1: Deprotection of the Benzyl Group

-

Dissolve Benzyl-PEG17-t-butyl ester (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected linker with a free carboxylic acid and a t-butyl ester.

Step 2: Coupling of the First Ligand

-

Dissolve the deprotected linker (1.0 eq) and the amine-functionalized POI-binding ligand (or E3 ligase ligand) (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography on silica (B1680970) gel.

Step 3: Deprotection of the t-butyl Ester Group

-

Dissolve the purified intermediate from Step 2 in a solvent such as dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

Step 4: Coupling of the Second Ligand

-

Dissolve the deprotected intermediate from Step 3 (1.0 eq) and the amine-functionalized E3 ligase ligand (or POI-binding ligand) (1.1 eq) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates a general experimental workflow for PROTAC synthesis and evaluation.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Data Presentation and Quantitative Analysis

A comprehensive evaluation of a novel PROTAC involves the quantification of its biological activity. Unfortunately, a thorough search of scientific literature and patent databases did not yield specific quantitative data for a PROTAC synthesized using Benzyl-PEG17-t-butyl ester.

For a newly synthesized PROTAC, the following quantitative parameters are typically determined and would be presented in a tabular format for clear comparison:

| Parameter | Description | Typical Units |

| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | nM or µM |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved by the PROTAC. | % |

| IC₅₀ (Binding) | The concentration of the PROTAC required to inhibit 50% of the binding of a ligand to the target protein or E3 ligase. | nM or µM |

| IC₅₀ (Viability) | The concentration of the PROTAC that inhibits 50% of cell viability or proliferation. | nM or µM |

| t₁/₂ | The plasma half-life of the PROTAC in in vivo studies. | hours |

| Cₘₐₓ | The maximum observed plasma concentration of the PROTAC. | ng/mL or µM |

| AUC | The area under the plasma concentration-time curve, representing total drug exposure. | ng·h/mL or µM·h |

Conclusion

References

An In-Depth Technical Guide to Benzyl-PEG17-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG17-t-butyl ester, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Benzyl-PEG17-t-butyl ester is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2] Its chemical properties are summarized in the table below.

| Property | Value | Citation |

| Molecular Weight | 941.15 g/mol | [1][3] |

| Molecular Formula | C46H84O19 | [1][4] |

| Exact Mass | 940.5600 | [4] |

| Elemental Analysis | C: 58.70%; H: 9.00%; O: 32.30% | [4] |

| Synonyms | Benzyl-PEG17-t-Butyl ester; Benzyl-PEG17-Boc | [4] |

Role in PROTAC Technology

Benzyl-PEG17-t-butyl ester serves as a bifunctional linker in the construction of PROTAC molecules. PROTACs are novel therapeutic agents that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The PEG component of Benzyl-PEG17-t-butyl ester provides a flexible and soluble spacer to optimally position the target protein and the E3 ligase for ubiquitination and subsequent degradation.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway below.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of Benzyl-PEG17-t-butyl ester are not extensively available in the public domain. However, the synthesis of similar compounds, such as Benzyl-PEG8-t-butyl ester, generally involves a multi-step process that includes etherification and esterification.[5]

A general procedure for the deprotection of the t-butyl ester group, which would be a subsequent step in the synthesis of a final PROTAC molecule, involves treating the ester with a solution of trifluoroacetic acid (TFA) in dichloromethane.[6]

Disclaimer: The information provided is for research purposes only and not for human or veterinary use.[4] Scientists should refer to specialized literature and safety data sheets before handling this compound.

References

The Strategic Imperative of Benzyl-PEG17-t-butyl Ester in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG17-t-butyl ester, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of Benzyl-PEG17-t-butyl ester and similar long-chain PEG linkers in PROTAC design, providing a representative example with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties: The introduction of a PEG chain, like the 17-unit PEG in Benzyl-PEG17-t-butyl ester, significantly increases the hydrophilicity of the PROTAC molecule.[2] This can lead to improved aqueous solubility, which is a critical factor for both in vitro assays and in vivo bioavailability.

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks its polar surface area, facilitating cell entry.[3] The optimal length of the PEG linker, therefore, needs to be empirically determined for each target and E3 ligase pair.

Optimizing Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity between the two proteins for efficient ubiquitination of the target protein. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in unproductive binding.

Representative Example: An Estrogen Receptor α (ERα)-Targeting PROTAC with a Long-Chain PEG Linker

To illustrate the practical application and characterization of a PROTAC utilizing a long-chain PEG linker analogous to a Benzyl-PEG17-t-butyl ester-based structure, we will consider a well-documented example of an ERα-targeting PROTAC. ERα is a key driver in the majority of breast cancers, and its degradation is a validated therapeutic strategy.[4] In this representative example, a PROTAC was synthesized with a 16-atom chain linker, which is structurally and functionally similar to a PEG17 linker, connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[5]

Quantitative Data

The efficacy of this representative ERα-targeting PROTAC was evaluated by its ability to induce ERα degradation and inhibit cell proliferation in MCF-7 breast cancer cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Viability) | Similar to Tamoxifen | MCF-7 | [5] |

| ERα Degradation | Significant at 50 µM | MCF-7 | [5] |

Note: The specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this representative PROTAC would be determined from dose-response experiments as detailed in the experimental protocols below.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a PROTAC with a long-chain PEG linker, using the ERα-targeting PROTAC as a representative example.

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC, such as one incorporating Benzyl-PEG17-t-butyl ester, is a modular process.[6] It involves the synthesis of the warhead (POI-binding ligand) and the anchor (E3 ligase ligand) with appropriate functional groups, followed by their conjugation to a bifunctional PEG linker. The t-butyl ester group on Benzyl-PEG17-t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for coupling to an amine-functionalized ligand. The benzyl (B1604629) group can be removed via hydrogenolysis to reveal a hydroxyl group for further modification if needed.

Step 1: Coupling of the E3 Ligase Ligand to the PEG Linker

-

Dissolve the amine-functionalized E3 ligase ligand (e.g., a derivative of VHL ligand) and Benzyl-PEG17-t-butyl ester (after deprotection of the t-butyl group to reveal the carboxylic acid) in a suitable solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by liquid chromatography-mass spectrometry (LC-MS).

-

Purify the E3 ligase-linker conjugate by preparative high-performance liquid chromatography (HPLC).

Step 2: Coupling of the POI Ligand to the E3 Ligase-Linker Conjugate

-

The benzyl protecting group on the E3 ligase-linker conjugate is removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to yield a free hydroxyl group.

-

The POI ligand, functionalized with a reactive group (e.g., a carboxylic acid), is then coupled to the hydroxyl group of the E3 ligase-linker conjugate using an appropriate coupling reaction (e.g., esterification).

-

The final PROTAC product is purified by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[7]

Materials:

-

Cell line expressing the target protein (e.g., MCF-7 for ERα)

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-ERα)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[6][8]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound, vehicle control, and a proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Antibody against ubiquitin

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a specified time.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and Protein A/G beads.

-

Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the PROTAC and MG132 indicates that the PROTAC is inducing the ubiquitination of the target protein.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.[9][10]

Materials:

-

Cell line of interest

-

PROTAC compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC compound.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours).

-

Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

PROTAC Mechanism of Action

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl-PEG17-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Benzyl-PEG17-t-butyl ester, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This linker is valuable in the development of targeted protein degraders, offering a flexible polyethylene (B3416737) glycol (PEG) spacer with distinct functionalities at each terminus for conjugation to a target protein ligand and an E3 ligase ligand.

Introduction

Benzyl-PEG17-t-butyl ester is a chemical tool used in the burgeoning field of targeted protein degradation. The benzyl (B1604629) group provides a stable protecting group or a point of attachment, while the t-butyl ester protects a carboxylic acid functionality. The long PEG17 chain enhances solubility and provides spatial separation between the two binding moieties of a PROTAC, which can be crucial for optimal ternary complex formation and subsequent protein degradation. The synthesis of this linker involves a two-step process: the benzylation of a commercially available PEG-alcohol and the subsequent esterification of the terminal hydroxyl group to a t-butyl ester.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Benzylation (Williamson Ether Synthesis) | t-Butyl Esterification |

| Starting Material | HO-PEG17-OH | Benzyl-PEG17-OH |

| Key Reagents | Benzyl bromide, Sodium hydride (NaH) | t-Butyl bromoacetate (B1195939), Potassium t-butoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | 80-90% | 70-85% |

| Purification Method | Column Chromatography (Silica Gel) | Column Chromatography (Silica Gel) |

| Purity (Post-Purification) | >95% (by HPLC) | >95% (by HPLC) |

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG17-OH (Benzylation)

This protocol details the synthesis of the intermediate, Benzyl-PEG17-OH, via a Williamson ether synthesis.

Materials:

-

HO-PEG17-OH (Poly(ethylene glycol) with 17 ethylene (B1197577) oxide units)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of HO-PEG17-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Benzyl-PEG17-OH as a colorless oil.

Protocol 2: Synthesis of Benzyl-PEG17-t-butyl ester (t-Butyl Esterification)

This protocol describes the final step to produce Benzyl-PEG17-t-butyl ester. A solution of potassium t-butoxide in t-butanol can be used as the base.

Materials:

-

Benzyl-PEG17-OH

-

Potassium t-butoxide (1.0 M solution in t-butanol)

-

t-Butyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Benzyl-PEG17-OH (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add potassium t-butoxide (1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add t-butyl bromoacetate (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Benzyl-PEG17-t-butyl ester as a colorless oil.

Mandatory Visualization

Application Notes and Protocols for Benzyl-PEG17-t-butyl ester in CRBN-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG17-t-butyl ester as a linker in the synthesis and evaluation of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.

CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design. The choice of the linker connecting the POI ligand and the CRBN ligand is critical for the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-CRBN).

Benzyl-PEG17-t-butyl ester is a long-chain polyethylene (B3416737) glycol (PEG) linker that provides significant flexibility and hydrophilicity to the PROTAC molecule. The extended length of the PEG17 chain can be advantageous for spanning the distance between the POI and CRBN, potentially enabling the formation of a productive ternary complex for targets that are challenging to degrade with shorter linkers. The benzyl (B1604629) group offers a rigid attachment point, while the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected for conjugation to either the POI ligand or the CRBN ligand.

Data Presentation

Disclaimer: The following quantitative data is presented for illustrative purposes to demonstrate the expected outcomes of the described experimental protocols. Specific values will vary depending on the target protein, the specific warhead, and the cell line used. As of the latest literature review, specific experimental data for a CRBN-based PROTAC utilizing the Benzyl-PEG17-t-butyl ester linker is not publicly available.

Table 1: Hypothetical Physicochemical Properties of a CRBN-based PROTAC with a Benzyl-PEG17 Linker

| Property | Value |

| Molecular Weight ( g/mol ) | > 1000 |

| Calculated logP | 3.5 - 5.0 |

| Topological Polar Surface Area (Ų) | > 150 |

| Hydrogen Bond Donors | 3 - 5 |

| Hydrogen Bond Acceptors | > 15 |

| Rotatable Bonds | > 20 |

Table 2: Hypothetical Biological Activity of a CRBN-based PROTAC ("PROTAC-X-PEG17") Targeting Protein "X"

| Parameter | Cell Line A | Cell Line B |

| Degradation | ||

| DC₅₀ (nM) | 50 | 75 |

| Dₘₐₓ (%) | 95 | 90 |

| Binding Affinity | ||

| K_d for Target Protein X (nM) | 20 | 25 |

| K_d for CRBN (nM) | 150 | 150 |

| Ternary Complex Formation | ||

| AlphaScreen Signal (arbitrary units) | 8000 | 6500 |

| Cell Viability | ||

| IC₅₀ (nM) | 100 | 150 |

Experimental Protocols

Protocol 1: Synthesis of a CRBN-based PROTAC using Benzyl-PEG17-t-butyl ester

This protocol outlines a general strategy for the synthesis of a PROTAC where the Benzyl-PEG17-t-butyl ester linker is conjugated to a CRBN ligand (e.g., pomalidomide) and a warhead targeting the protein of interest.

Materials:

-

Benzyl-PEG17-t-butyl ester

-

Pomalidomide (B1683931) derivative with a suitable functional group for conjugation (e.g., an amino group)

-

Warhead with a carboxylic acid functional group

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Deprotection of Benzyl-PEG17-t-butyl ester:

-

Dissolve Benzyl-PEG17-t-butyl ester in a suitable solvent (e.g., DCM).

-

Add TFA to the solution and stir at room temperature for 1-2 hours to remove the t-butyl protecting group, yielding the free carboxylic acid.

-

Remove the solvent and TFA under reduced pressure.

-

-

Conjugation to CRBN Ligand:

-

Dissolve the deprotected Benzyl-PEG17-carboxylic acid, the pomalidomide derivative, HATU, and HOBt in DMF.

-

Add DIPEA to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product (Pomalidomide-PEG17-Benzyl) by flash chromatography or preparative HPLC.

-

-

Deprotection of the Benzyl Group (if necessary for subsequent steps, not shown in this scheme):

-

The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield a free alcohol, which can be further functionalized if needed. For this protocol, we assume the benzyl group remains.

-

-

Final Conjugation to the Warhead:

-

This step assumes the warhead has a free amine and the linker now has a free carboxylic acid at the other end (requiring a different starting PEG linker or modification of the benzyl group). A more direct route is to start with an amine-terminated PEG linker for coupling to a carboxylic acid-functionalized warhead.

-

Alternatively, if starting with Benzyl-PEG17-t-butyl ester, the initial conjugation would be to the warhead's amine, followed by deprotection of the t-butyl ester and then conjugation to the CRBN ligand's amine.

-

Note: The synthetic route will need to be adapted based on the available functional groups on the warhead and the CRBN ligand.

Protocol 2: Western Blot for Quantification of Protein Degradation

This protocol is for assessing the ability of the synthesized PROTAC to degrade the target protein in a cellular context.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., co-treatment with PROTAC and MG132).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 3: Ternary Complex Formation Assay (AlphaScreen)

This protocol describes a method to assess the formation of the ternary complex (POI-PROTAC-CRBN).

Materials:

-

Recombinant purified target protein (e.g., His-tagged)

-

Recombinant purified CRBN-DDB1 complex (e.g., GST-tagged)

-

Synthesized PROTAC

-

AlphaScreen donor and acceptor beads (e.g., Nickel Chelate Donor beads and anti-GST Acceptor beads)

-

Assay buffer

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Assay Setup:

-

In a 384-well plate, add the assay buffer.

-

Add the His-tagged target protein, the GST-tagged CRBN-DDB1 complex, and the PROTAC at various concentrations.

-

Incubate at room temperature for 1 hour to allow for complex formation.

-

-

Bead Addition:

-

Add the Nickel Chelate Donor beads and anti-GST Acceptor beads to the wells.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

A high AlphaScreen signal indicates the proximity of the donor and acceptor beads, signifying the formation of the ternary complex.

-

Plot the signal against the PROTAC concentration. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

-

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This protocol is for evaluating the cytotoxic effect of the PROTAC on cells.

Materials:

-

Cultured cells

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours). Include a vehicle control.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Signal Detection:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ value.

-

Mandatory Visualization

Caption: CRBN-based PROTAC Mechanism of Action.

Caption: General Experimental Workflow for PROTAC Development.

Caption: Key Factors Influencing PROTAC Efficacy.

Troubleshooting & Optimization

optimizing linker length with Benzyl-PEG17-t-butyl ester

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the PROTAC® linker Benzyl-PEG17-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl-PEG17-t-butyl ester and what is its primary application?

Benzyl-PEG17-t-butyl ester is a heterobifunctional chemical linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. This specific linker features a 17-unit polyethylene (B3416737) glycol (PEG) chain, which provides a flexible and hydrophilic spacer. One end is capped with a benzyl (B1604629) group, and the other end is a t-butyl ester, which serves as a protected carboxylic acid.

Q2: What is the purpose of the t-butyl ester and benzyl groups?

The t-butyl ester is a common protecting group for a carboxylic acid. In multi-step PROTAC synthesis, this prevents the carboxylic acid from participating in unintended reactions. It is stable under many reaction conditions but can be selectively removed, typically under acidic conditions (a process called deprotection), to reveal the free carboxylic acid for subsequent conjugation to a ligand (e.g., an amine-containing E3 ligase ligand).

The benzyl group can also act as a protecting group, typically for an alcohol, which can be removed by hydrogenolysis. In this linker, it provides a stable, non-reactive terminus during the initial synthetic steps.

Q3: Why is the PEG linker length, such as PEG17, a critical design parameter?

The linker in a PROTAC is not just a passive spacer; its length is a critical determinant of the final molecule's efficacy. The length of the PEG chain dictates the distance and spatial orientation between the recruited target protein and the E3 ligase.

-

Too short: A linker that is too short

Technical Support Center: Deprotection of Benzyl-PEG17-t-butyl Ester

Welcome to the technical support center for challenges related to the deprotection of Benzyl-PEG17-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in deprotecting Benzyl-PEG17-t-butyl ester?

The primary challenge lies in the selective removal of either the t-butyl ester or the benzyl (B1604629) ether protecting group. These two groups possess orthogonal lability, meaning they are removed under different chemical conditions.[1] The t-butyl ester is sensitive to acid, while the benzyl ether is typically removed by catalytic hydrogenolysis.[1] Achieving high selectivity is crucial to ensure the desired functional group is revealed without affecting the other.

Q2: What are the standard conditions for selectively removing the t-butyl ester group?

The most common method for t-butyl ester deprotection is acidolysis using trifluoroacetic acid (TFA).[2][3] A typical starting condition is a solution of 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM), stirred at room temperature for 2 to 5 hours.[2][4]

Q3: How can I selectively remove the benzyl ether group?

The benzyl ether group is reliably cleaved under neutral conditions via catalytic hydrogenolysis.[5] This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] This method is highly selective and will not affect the acid-labile t-butyl ester.[1]

Q4: My t-butyl ester deprotection is incomplete. What are the possible causes?

Incomplete cleavage is a common issue that can stem from several factors:

-

Insufficient Reagent or Time: The reaction may require a higher concentration of TFA or a longer reaction time to proceed to completion.[2]

-

Steric Hindrance: The structure of the PEG linker or the conjugated molecule can physically block the acid from accessing the ester linkage.[2]

-

Poor Reagent Quality: Degraded or low-purity TFA will have reduced efficacy. Always use fresh, high-quality reagents.[2]

Q5: I am observing unexpected side products after acid-catalyzed deprotection. What are they and how can I prevent them?

A significant challenge during acidic cleavage is the formation of a stable tert-butyl cation.[2] This reactive intermediate can cause undesired side reactions, most commonly the alkylation of electron-rich amino acid residues like tryptophan or methionine if present in your molecule.[2] To prevent this, it is highly recommended to add "scavengers" to the reaction mixture. Common scavengers like water and triisopropylsilane (B1312306) (TIS) effectively trap the tert-butyl cations before they can react with your product.[2]

Q6: How should I monitor the progress of the deprotection?

Reaction progress can be monitored by taking small aliquots from the reaction mixture. After removing the TFA (e.g., under a stream of nitrogen), the sample can be analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2] For ¹H NMR analysis, the disappearance of the characteristic singlet peak for the tert-butyl protons at approximately 1.4 ppm indicates successful cleavage.[2]

Q7: What is the recommended method for product purification after deprotection?

Due to the solubility of PEGylated compounds, isolation can be challenging. After the reaction and removal of volatile reagents like TFA, the product is often precipitated from the crude mixture by adding it to cold diethyl ether.[2][6] If further purification is needed to remove scavenger byproducts or other impurities, techniques like size-exclusion chromatography (SEC) can be effective.[2]

Troubleshooting Guides

Issue 1: Incomplete t-Butyl Ester Deprotection

| Symptom | Possible Cause | Recommended Solution |

| Starting material remains (confirmed by HPLC/TLC/NMR) | Insufficient reaction time or TFA concentration. | Increase the reaction time and continue monitoring. If the reaction stalls, consider increasing the TFA concentration (e.g., from 50% to 95%).[2] |

| Steric hindrance around the ester linkage. | For the current batch, try a stronger acid system or a longer reaction time. For future syntheses, consider a longer PEG linker to reduce steric hindrance.[2] | |

| Poor quality or degraded TFA. | Use a fresh bottle of high-purity TFA. If the issue persists with fresh reagent, the cause is likely not TFA quality.[2] |

Issue 2: Formation of Side Products

| Symptom | Possible Cause | Recommended Solution |

| Additional peaks in HPLC; unexpected mass in MS | Alkylation of sensitive residues (e.g., Trp, Met) by reactive t-butyl cations. | Add scavengers to the cleavage cocktail. A highly effective and common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] |

| Incomplete removal of scavengers or their byproducts during workup. | Perform multiple precipitations in cold diethyl ether. If impurities remain, use a suitable chromatography method like size-exclusion chromatography (SEC) for purification.[2] |

Experimental Protocols

Protocol 1: Selective Deprotection of t-Butyl Ester (Standard Conditions)

-

Dissolve the Benzyl-PEG17-t-butyl ester conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). A typical concentration is 10-20 mg of conjugate per mL of the TFA/DCM solution.

-

Stir the reaction mixture at room temperature for 2-5 hours.[2][6]

-

Monitor the reaction's progress using HPLC or TLC.[2]

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

-

Dissolve the oily residue in a minimal amount of DCM.

-

Precipitate the product by adding the solution dropwise to a stirred beaker of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

-

Dry the final product under vacuum.

Protocol 2: Selective Deprotection of t-Butyl Ester with Scavengers

-

In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[2]

-

Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

-

Stir the mixture at room temperature for 2-4 hours.[2]

-

Following the reaction, remove the TFA under reduced pressure.

-

Purify the product by precipitating from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[2]

Protocol 3: Selective Deprotection of Benzyl Ether via Hydrogenolysis

-

Dissolve the Benzyl-PEG17-t-butyl ester conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of Palladium on Carbon (Pd/C, typically 10% by weight of the substrate).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the suspension vigorously at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Data Summary

| Deprotection Protocol | Target Group | Reagents | Typical Conditions | Key Advantages | Potential Issues |

| Protocol 1 | t-Butyl Ester | TFA, DCM | 2-5 hours, RT | Simple, common reagents | Incomplete reaction; side products with sensitive substrates.[2] |

| Protocol 2 | t-Butyl Ester | TFA, H₂O, TIS | 2-4 hours, RT | Prevents alkylation side reactions.[2] | Requires removal of scavenger byproducts. |

| Protocol 3 | Benzyl Ether | H₂, Pd/C | 4-16 hours, RT | High selectivity, mild conditions, clean reaction.[1][5] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes). |

Visual Diagrams

Caption: Orthogonal deprotection strategy for Benzyl-PEG17-t-butyl ester.

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Caption: Mechanism of side product formation and the role of scavengers.

References

Technical Support Center: Troubleshooting the "Hook Effect" with Benzyl-PEG17-t-butyl ester PROTACs

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with Benzyl-PEG17-t-butyl ester linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the "hook effect" in your experiments, ensuring accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein. This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.

Q2: What causes the "hook effect" with PROTACs containing a Benzyl-PEG17-t-butyl ester linker?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC, including one with a Benzyl-PEG17-t-butyl ester linker, functions by forming a productive ternary complex between the target protein and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.

Q3: What are the consequences of the "hook effect" for my experimental results?

Q4: At what concentration range should I expect to see the "hook effect"?

A4: The concentration at which the hook effect appears can vary significantly depending on the specific target protein, the E3 ligase being recruited, and the cell line used. Generally, for many PROTACs, the hook effect is observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a broad dose-response experiment to identify the optimal concentration for your specific system.

Q5: How does the Benzyl-PEG17-t-butyl ester linker potentially influence the "hook effect"?

A5: The linker, in this case, a PEG-based linker, plays a critical role in the efficacy of a PROTAC. The length and flexibility of the PEG linker, such as in Benzyl-PEG17-t-butyl ester, are crucial for the formation of a stable ternary complex. An excessively long linker can lead to an unstable ternary complex and may increase the likelihood of the hook effect. Conversely, a linker that is too short may cause steric hindrance between the target protein and the E3 ligase. The physicochemical properties of the PEG linker, such as improved solubility, can also influence the PROTAC's cell permeability and overall performance.

Troubleshooting Guides

Problem 1: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.

-

Likely Cause: You are observing the classic "hook effect".

Technical Support Center: Synthesis of Benzyl-PEG17-t-butyl Ester

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Benzyl-PEG17-t-butyl ester. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Benzyl-PEG17-t-butyl ester?

A1: Benzyl-PEG17-t-butyl ester is a heterobifunctional PEG linker. A common synthetic approach involves a two-step process:

-

Monobenzylation of a PEG-diol derivative: One hydroxyl group of a commercially available PEG-17 diol is protected with a benzyl (B1604629) group, typically via a Williamson ether synthesis. This yields Benzyl-PEG17-alcohol.

-

Esterification of the remaining hydroxyl group: The terminal alcohol of Benzyl-PEG17-alcohol is then esterified with a t-butyl protected carboxylic acid or directly with a t-butyl source, often using a coupling agent like DCC with a DMAP catalyst in a Steglich esterification.

Q2: What are the most common challenges encountered during this synthesis?

A2: The primary challenges include:

-

Controlling stoichiometry: Achieving selective monobenzylation of the PEG diol can be difficult and may result in a mixture of starting material, the desired monobenzylated product, and the dibenzylated byproduct.

-

Side reactions: Both the etherification and esterification steps are prone to specific side reactions that can complicate purification and reduce yields.

-

Purification: The inherent polydispersity of PEG chains and the similarity in properties between the desired product and byproducts make purification challenging.

Q3: How can I confirm the successful synthesis of Benzyl-PEG17-t-butyl ester?

A3: A combination of analytical techniques is recommended:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the benzyl group (aromatic protons ~7.3 ppm), the PEG backbone (multiple peaks ~3.6 ppm), and the t-butyl group (singlet ~1.4-1.5 ppm).

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the product. Due to the polydispersity of the PEG chain, a distribution of masses will be observed.

-

Chromatography (e.g., HPLC, GPC/SEC): To assess the purity of the product and identify the presence of impurities.

Troubleshooting Guide: Side Reactions and Solutions

This guide addresses specific side reactions that may occur during the synthesis of Benzyl-PEG17-t-butyl ester and provides potential solutions.

Part 1: Monobenzylation of PEG-17 Diol (Williamson Ether Synthesis)

Problem 1: Incomplete reaction or low yield of Benzyl-PEG17-alcohol.

| Potential Cause | Troubleshooting/Solution |

| Inefficient deprotonation of the PEG-alcohol. | Use a stronger base (e.g., NaH) in an appropriate anhydrous aprotic solvent (e.g., THF, DMF). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base by moisture. |

| Poor reactivity of the benzylating agent. | Use a more reactive benzyl halide, such as benzyl bromide or benzyl iodide, instead of benzyl chloride. |

| Suboptimal reaction temperature. | Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |

Problem 2: Formation of dibenzylated PEG-17 (byproduct).

| Potential Cause | Troubleshooting/Solution |

| Excess of benzyl halide or base. | Carefully control the stoichiometry. Use a slight excess (e.g., 1.0-1.1 equivalents) of the benzyl halide and base relative to the PEG-diol. Adding the benzyl halide slowly to the reaction mixture can also favor monobenzylation. |

| High reaction temperature or prolonged reaction time. | Perform the reaction at the lowest effective temperature and monitor the progress by TLC or LC-MS to stop the reaction once the starting material is consumed. |

Problem 3: Elimination side reaction (E2).

Although less common with primary halides like benzyl bromide, elimination can occur, especially with stronger bases and higher temperatures, leading to the formation of toluene.[1]

| Potential Cause | Troubleshooting/Solution |

| Sterically hindered base. | While not typical for this reaction, avoid overly bulky bases if elimination is observed. |

| High reaction temperature. | Maintain a moderate reaction temperature. |

Part 2: Esterification of Benzyl-PEG17-alcohol (Steglich Esterification)

Problem 4: Formation of N-acylurea byproduct.

This is a common side reaction in DCC-mediated esterifications where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[2][3][4]

| Potential Cause | Troubleshooting/Solution |

| Slow reaction of the alcohol with the O-acylisourea intermediate. | Ensure a catalytic amount (5-10 mol%) of DMAP is used. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate and accelerating the esterification, thus outcompeting the rearrangement to N-acylurea.[2][3] |

| Steric hindrance. | While t-butanol is sterically hindered, the Steglich esterification is generally suitable.[3][4] Increasing the reaction time or slightly elevating the temperature might be necessary, but this should be done cautiously. |

Problem 5: Incomplete esterification.

| Potential Cause | Troubleshooting/Solution |

| Insufficient coupling agent or catalyst. | Use a slight excess of DCC (e.g., 1.1-1.2 equivalents) and ensure an adequate amount of DMAP is present. |

| Presence of water in the reaction. | Use anhydrous solvents and reagents. Water can hydrolyze the DCC and the activated ester intermediate. |

| Degraded reagents. | Use fresh DCC and DMAP. DCC can degrade upon storage. |

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG17-alcohol

This protocol is based on the Williamson ether synthesis.[5][6]

-

Materials: PEG-17 diol, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF), n-hexane, diethyl ether, magnesium sulfate (B86663) (MgSO₄).

-

Procedure: a. Under an inert atmosphere (N₂ or Ar), add PEG-17 diol (1 equivalent) to anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH (1.1 equivalents) portion-wise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. e. Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. f. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. g. Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. h. Remove the THF under reduced pressure. i. Extract the aqueous residue with diethyl ether. j. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Benzyl-PEG17-t-butyl Ester

This protocol is based on the Steglich esterification.[2][3][4]

-

Materials: Benzyl-PEG17-alcohol, t-butyl acetate (B1210297) or t-butanol, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous dichloromethane (B109758) (DCM).

-

Procedure: a. Dissolve Benzyl-PEG17-alcohol (1 equivalent), t-butanol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C. c. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise. d. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC. e. Upon completion, filter off the precipitated dicyclohexylurea (DCU). f. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

References

Technical Support Center: Enhancing Ternary Complex Formation with Optimal Linker Length

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker length for efficient ternary complex formation, a critical aspect of developing potent PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in ternary complex formation?

The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][][3][4][5] Its primary function is to bridge these two proteins, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][][6] The formation of this complex is the foundational step for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][]

Q2: How does linker length impact the formation and stability of the ternary complex?

Linker length is a critical determinant of PROTAC efficacy.[][][8]

-

Too short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus impeding ternary complex formation.[1][][8]

-

Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex. This increased distance and flexibility can result in inefficient ubiquitination of the target protein.[1][][8]

-

Optimal length: An optimal linker length ensures the proper spatial arrangement and proximity of the POI and E3 ligase, promoting the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[][]

Q3: Besides length, what other linker properties are important for ternary complex formation?

While linker length is a primary consideration, other properties also significantly influence PROTAC performance:

-

Composition: The chemical makeup of the linker affects the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][8] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility.[8]

-

Rigidity and Flexibility: The flexibility of the linker is a key factor.[] Flexible linkers, like alkyl chains, can accommodate the formation of a productive ternary complex.[][8] However, introducing rigid elements, such as piperazine (B1678402) or triazole rings, can improve conformational stability and lead to more favorable interactions within the ternary complex.[][8][9]

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical.[] Selecting solvent-exposed regions on the ligands for linker attachment helps to preserve their binding affinities for their respective proteins.[]

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in dose-response experiments where high concentrations of a PROTAC lead to a decrease in target protein degradation.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the desired ternary complex.[10] This abundance of binary complexes effectively sequesters the components needed for ternary complex formation, thus reducing degradation efficiency.[11] Optimizing the PROTAC concentration is therefore crucial, and a full dose-response curve is necessary to identify the optimal concentration range for maximal degradation and to observe any potential hook effect.[10][11]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant target protein degradation.

This is a common challenge and can be attributed to several factors:

-

Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the appropriate length to facilitate a stable and productive ternary complex. The spatial orientation between the target and the E3 ligase is critical for ubiquitination.[8]

-

Inefficient Ternary Complex Formation: The formation of the ternary complex might be weak or transient.

-

Poor Cellular Permeability: The PROTAC may not be effectively entering the cells to reach its target.

-

Metabolic Instability: The PROTAC could be rapidly degraded within the cell.

Solutions:

-

Synthesize a Library of Linker Analogs: The most direct approach is to synthesize a series of PROTACs with varying linker lengths and compositions.[8][10] Even minor changes can have a significant impact on degradation efficacy.[8]

-

Directly Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly assess the formation and stability of the ternary complex.[8][12]

-

Assess Cellular Permeability and Stability: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in live cells.[10] LC-MS/MS can be used to measure the stability of the PROTAC in cell lysates and culture medium.[10]

Problem 2: I observe a significant "hook effect" at higher concentrations of my PROTAC.

As mentioned in the FAQs, this is due to the prevalence of binary complexes over the ternary complex at high PROTAC concentrations.[10]

Solutions:

-

Perform a Wide Dose-Response Experiment: This will help to identify the optimal concentration range for maximum degradation before the hook effect becomes prominent.[10]

-

Re-evaluate Linker Design: A pronounced hook effect might indicate that the linker is not optimally facilitating the cooperative binding required for a stable ternary complex. Consider synthesizing analogs with different linker lengths or compositions to enhance cooperativity.[10]

Problem 3: There is a discrepancy between my biochemical and cellular assay results for ternary complex formation.

This can occur for several reasons:

-

Different Experimental Conditions: Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[10]

-

Transient Complex Formation: In a cellular context, even a transiently formed ternary complex can be sufficient to trigger ubiquitination and degradation due to the catalytic nature of PROTACs.[10] These transient interactions may be difficult to detect in biochemical assays.

Solutions:

-

Utilize Orthogonal Assays: Employ a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to obtain a more comprehensive understanding of ternary complex formation.[10]

-

Optimize Biochemical Assay Conditions: Experiment with different buffer conditions or protein constructs in your biochemical assays to better mimic the cellular environment.

Quantitative Data on Optimal Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Impact of Linker Length on ERα Degradation

| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC 1 | 12 | >1000 | <20 |

| PROTAC 2 | 14 | 150 | 60 |

| PROTAC 3 (Optimal) | 16 | 15 | >95 |

| PROTAC 4 | 18 | 80 | 75 |

| PROTAC 5 | 20 | 250 | 50 |

Data is illustrative and compiled from findings suggesting a 16-atom linker is optimal for ERα degradation.[1][]

Table 2: Impact of Linker Length on p38α Degradation

| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | 13 | 500 | 40 |

| PROTAC B (Optimal) | 15 | 50 | >90 |

| PROTAC C (Optimal) | 17 | 65 | >90 |

| PROTAC D | 19 | 300 | 65 |

| PROTAC E | 21 | >1000 | <30 |

Data is illustrative and based on findings indicating a linker length of 15-17 atoms is most effective for p38α degradation.[1]

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

-

Objective: To measure the kinetics and affinity of ternary complex formation.

-

Methodology:

-

Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.

-

Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.

-

Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

-

Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) can be determined.[8]

-

2. Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), binding affinity, and stoichiometry of ternary complex formation.[13]

-

Methodology:

-

Sample Preparation: Place one of the binding partners (e.g., the E3 ligase) in the sample cell.

-

Titration: Titrate a solution containing the PROTAC and the other protein (POI) into the sample cell.

-

Data Acquisition: Measure the heat changes associated with the binding events after each injection.

-

Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]

-

3. NanoBRET™ Ternary Complex Assay (In-Cell)

-

Objective: To measure ternary complex formation in living cells.[15]

-

Methodology:

-

Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase fused to HaloTag® (energy acceptor) in cells.

-

Labeling: Add the HaloTag® fluorescent ligand to label the E3 ligase.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

-

Signal Detection: Measure both the NanoLuc® luminescence and the energy transfer to the acceptor (BRET signal). An increase in the BRET signal indicates the formation of the ternary complex.[15]

-

Visualizations

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for Linker Optimization.

Caption: Troubleshooting Logic for Poor Degradation.

References

- 1. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 6. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Ternary Complex Formation [worldwide.promega.com]

Validation & Comparative

A Comparative Guide to Benzyl-PEG17-t-butyl Ester and Other PEG Linkers in PROTAC Development

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These bifunctional molecules leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly impacts a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This guide provides a detailed comparison of Benzyl-PEG17-t-butyl ester with other polyethylene (B3416737) glycol (PEG) linkers used in PROTAC design, supported by experimental data and methodologies.

The Role of Linkers in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active modulator of its biological activity. An optimal linker must be long enough to bridge the target protein and the E3 ligase without causing steric hindrance, yet rigid enough to facilitate a productive ternary complex formation. PEG linkers have gained popularity due to their ability to enhance solubility and improve pharmacokinetic properties.

The general mechanism of PROTAC action is a multi-step process within the cell, beginning with the formation of a ternary complex and culminating in the degradation of the target protein.

Flexible vs. Rigid Linkers for PROTACs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals